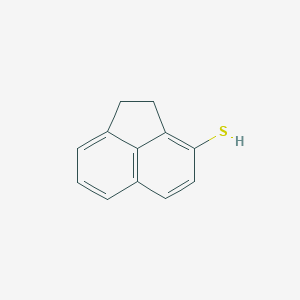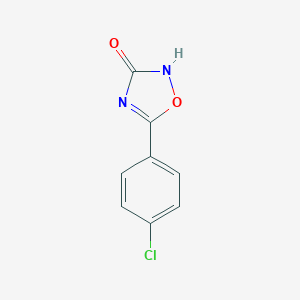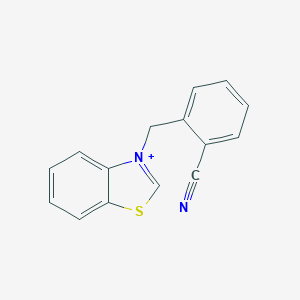
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antidiabetic effects and to improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for investigating the biological mechanisms underlying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for the study of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to explore its potential as a therapeutic agent for various diseases and conditions. This will involve conducting more preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further research is needed to explore its potential as a biopesticide and herbicide, as well as its potential use in materials science.
Méthodes De Synthèse
The synthesis of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been achieved using different methods. One of the most common methods involves the reaction of cyclohexanone with ethyl isothiocyanate and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of the imidazolidinone ring and the thioxo group. Other methods involve the use of different starting materials and reagents to produce the same compound.
Applications De Recherche Scientifique
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials.
Propriétés
Formule moléculaire |
C11H16N2OS |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-ethylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2,8H,3-7H2,1H3,(H,12,15)/b9-2- |
Clé InChI |
IPSNJFYHJNBYIB-MBXJOHMKSA-N |
SMILES isomérique |
C/C=C\1/C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES canonique |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)


![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)

![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
